1,4,7-Eudesmanetriol
Description
General Overview of Sesquiterpenoid Natural Products
Sesquiterpenoids are a class of naturally occurring organic compounds composed of three isoprene (B109036) units, which gives them a 15-carbon skeleton. nih.govmdpi.com These compounds are a major component of the terpenoid family and are widely distributed throughout the plant kingdom, as well as in fungi and marine organisms. nih.govmdpi.comoatext.comresearchgate.net The biosynthesis of all sesquiterpenoids originates from farnesyl pyrophosphate (FPP), a precursor that can cyclize and rearrange to form a vast array of carbon skeletons. nih.gov This structural diversity, which includes acyclic, monocyclic, bicyclic, and tricyclic frameworks, contributes to their wide range of biological activities. researchgate.netmdpi.com Oxygenated derivatives of sesquiterpenes, in particular, are noted for their often strong aromas and significant biological properties. researchgate.net
Structural Features and Classification of Eudesmane (B1671778) Sesquiterpenoids
The eudesmane-type sesquiterpenoids are a prominent and extensively studied class characterized by a bicyclic structure featuring two fused six-membered carbon rings. nih.gov This structural framework is a common motif found in nature, particularly within the Asteraceae family of plants. cyberleninka.ruresearchgate.net Eudesmanes can be further classified based on the presence and position of various functional groups, such as hydroxyls, epoxides, peroxides, aldehydes, ketones, and carboxylic acids. rsc.org The stereochemistry of the eudesmane skeleton, with multiple chiral centers, gives rise to a large number of possible isomers, each with potentially unique biological activities. cymitquimica.com
Significance of Polyhydroxylated Eudesmanes in Natural Product Chemistry
Polyhydroxylated eudesmanes are eudesmane sesquiterpenoids that possess multiple hydroxyl (-OH) groups. The presence of these hydroxyl groups significantly increases the polarity of the molecule and its potential for hydrogen bonding, which can influence its solubility and interactions with biological targets. cymitquimica.com The number and position of these hydroxyl groups contribute to the vast structural diversity within the eudesmane class and are often crucial for their biological functions. acs.org Researchers have shown considerable interest in these compounds due to their varied and potent biological activities. cyberleninka.ruacs.org The study of polyhydroxylated eudesmanes, including their isolation, structure elucidation, and synthesis, is an active area of natural product chemistry. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11-,12?,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQODNRPUJAVLV-ZWBVZUSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@@]2([C@@H](C1)[C@](CCC2O)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Chemosystematic Distribution of 1,4,7 Eudesmanetriol
Isolation from Plant Genera and Species
The presence of 1,4,7-Eudesmanetriol has been confirmed in several distinct plant species through phytochemical investigations. These studies involve the extraction and structural elucidation of compounds from various plant parts.
The rhizomes of Homalomena sagittifolia, a plant from the Araceae family, have been identified as a significant source of eudesmane-type sesquiterpenoids. tandfonline.com Research has led to the isolation and identification of stereoisomers of this compound from this plant. tandfonline.comumma.ac.kenih.gov Specifically, two known isomers, 1α,4β,7β-eudesmanetriol and 1β,4β,7β-eudesmanetriol, were isolated from the rhizomes. tandfonline.comresearchgate.netchemfaces.com The phytochemical investigation of H. sagittifolia has revealed that oplopane and eudesmane-type sesquiterpenoids appear to be common within the Homalomena genus. tandfonline.com For instance, the isomer 1β,4β,7β-eudesmanetriol was also previously identified in the rhizomes of the related species Homalomena aromatica. tandfonline.com
This compound has also been reported to be sourced from the branches of Eucalyptus globulus. chemfaces.com This species, belonging to the Myrtaceae family, is well-known for its rich content of essential oils and various terpenoid compounds. nih.gov The isolation of this compound from this species indicates a broader distribution of this eudesmane (B1671778) scaffold beyond the Araceae family.
Phytochemical studies have also identified this compound in Chiliadenus montanus (synonymous with Jasonia montana), an aromatic medicinal plant from the Asteraceae family. plantaedb.comnih.gov This finding further widens the known distribution of this compound, showing its presence in the Asteraceae family, which is known for producing a diverse array of sesquiterpenoids. mdpi.com
Isomeric and Closely Related Eudesmane Sesquiterpenoids
The specific spatial arrangement of atoms, or stereochemistry, is a critical feature of natural products, often leading to different compounds with the same chemical formula, known as isomers. In the context of this compound, two key epimers have been isolated and characterized from natural sources.
During a study on the chemical constituents of Homalomena sagittifolia rhizomes, 1α,4β,7β-eudesmanetriol was isolated and identified as a new sesquiterpenoid. tandfonline.comumma.ac.kenih.gov Its structure was determined through extensive spectral analyses. tandfonline.comresearchgate.net This compound was isolated alongside its C-1 epimer, 1β,4β,7β-eudesmanetriol. tandfonline.com
This isomer is a known compound that was also isolated from the rhizomes of Homalomena sagittifolia. tandfonline.comumma.ac.kenih.gov It was identified along with the newly discovered 1α,4β,7β-eudesmanetriol. tandfonline.com Its presence is not limited to H. sagittifolia, as it had been previously isolated from other plants within the same genus, such as H. aromatica, indicating its role as a chemotaxonomic marker for this group of plants. tandfonline.com
Data Table: Occurrence of this compound and its Isomers
| Compound | Plant Source | Family | Plant Part |
|---|---|---|---|
| This compound | Eucalyptus globulus | Myrtaceae | Branches |
| This compound | Chiliadenus montanus | Asteraceae | Not Specified |
| 1α,4β,7β-Eudesmanetriol | Homalomena sagittifolia | Araceae | Rhizomes |
| 1β,4β,7β-Eudesmanetriol | Homalomena sagittifolia | Araceae | Rhizomes |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1α,4β,7β-Eudesmanetriol |
| 1β,4β,7β-Eudesmanetriol |
Other Eudesmane Derivatives Co-isolated
Phytochemical investigations of plants containing this compound have revealed the co-occurrence of a variety of other structurally related eudesmane sesquiterpenoids. The specific assemblage of these co-isolated derivatives varies between species, providing a distinctive chemical profile for each.
In Homalomena occulta, 1β,4β,7α-trihydroxyeudesmane is found alongside a rich array of other sesquiterpenoids, including multiple eudesmane derivatives such as bullatantriol, acetylbullatantriol, 1β,4β,6β,11-tetrahydroxyeudesmane, mucrolidin, 1β,4β,7β-trihydroxyeudesmane, and 1β,4α,7-trihydroxyeudesmane. capes.gov.brthieme-connect.comresearchgate.net From the same plant, a methyl malate (B86768) ester of the target compound, 1β,4β,7α-trihydroxyeudesmane-1β-methyl malate, was also isolated. thieme-connect.com
Similarly, studies on Homalomena aromatica led to the isolation of bullatantriol, oplodiol, and oplopanone (B156011) alongside 1β,4β,7α-trihydroxyeudesmane. biocrick.com Research on Homalomena sagittifolia identified oplopanone and epimers of eudesmanetriol (1α,4β,7β-eudesmanetriol and 1β,4β,7β-eudesmanetriol). nih.govresearchgate.net In Homalomena pendula, 1β,4β,7α-trihydroxyeudesmane was co-isolated with other trihydroxy-eudesmanes, namely 1β,4β,6α-trihydroxy-eudesmane and 1β,4β,6β-trihydroxyeudesmane. researchgate.net
The following table lists the eudesmane derivatives and closely related sesquiterpenoids that have been co-isolated with this compound from various Homalomena species.
| Plant Species | Co-isolated Eudesmane and Related Sesquiterpenoid Derivatives |
| Homalomena aromatica | Bullatantriol, Oplodiol, Oplopanone |
| Homalomena occulta | Bullatantriol, Acetylbullatantriol, 1β,4β,6β,11-tetrahydroxyeudesmane, Mucrolidin, Oplodiol, Homalomenol C, 1β,4β,7β-trihydroxyeudesmane, 1β,4α,7-trihydroxyeudesmane, 1β,4β,7α-trihydroxyeudesmane-1β-methyl malate |
| Homalomena sagittifolia | 1α,4β,7β-eudesmanetriol, 1β,4β,7β-eudesmanetriol, Oplopanone |
| Homalomena pendula | Bullatantriol, 1β,4β,6α-trihydroxy-eudesmane, 1β,4β,6β-trihydroxyeudesmane |
Chemosystematic and Phylogenetic Implications of this compound Occurrence
The distribution of this compound and its co-occurring derivatives holds significant implications for the chemosystematics and phylogeny of the producing organisms. The rich diversity of eudesmane sesquiterpenoids, alongside other skeletal types like guaiane (B1240927) and isodaucane, within the Homalomena genus suggests that these compounds are valuable taxonomic markers. researchgate.netnih.gov
The presence of a complex and consistent profile of these sesquiterpenoids within the Asian species of Homalomena supports the monophyly of this group. researchgate.net Chemical markers, including specific sesquiterpenoids, have been used in conjunction with morphological and molecular data to refine the phylogenetic relationships and supergroup classifications within the genus. researchgate.net The variation in the suite of co-isolated eudesmanes among different Homalomena species (e.g., H. occulta, H. sagittifolia, H. pendula) can help to chemically distinguish between closely related taxa. thieme-connect.comresearchgate.netnih.gov
The occurrence of this compound in both the Araceae (Homalomena) and Asteraceae (Chiliadenus) families is a noteworthy example of disjunct distribution. nih.govplantaedb.com Since these families are not closely related phylogenetically, this pattern suggests the independent evolution of the biosynthetic pathways leading to this specific compound. Such instances of chemical convergence are of great interest in understanding the evolutionary pressures that drive the production of specialized secondary metabolites in plants. The study of sesquiterpenoid profiles, therefore, serves as a powerful tool in plant systematics, offering insights that complement traditional morphological and molecular phylogenetic analyses. researchgate.netsi.edu
Isolation and Structural Elucidation Methodologies for 1,4,7 Eudesmanetriol
Extraction Procedures from Biological Matrices
The initial and pivotal step in isolating 1,4,7-eudesmanetriol is its extraction from the plant matrix. The choice of extraction method and solvent is critical for maximizing the yield and purity of the target sesquiterpenoid.
Solvent Selection and Optimization for Sesquiterpenoid Extraction
The selection of an appropriate solvent is paramount for the efficient extraction of sesquiterpenoids like this compound. The principle of "like dissolves like" is a guiding factor, where the polarity of the solvent is matched with the polarity of the target compounds. nih.gov Sesquiterpenoids, being moderately polar, are often extracted using solvents of intermediate polarity.
Commonly, a successive extraction protocol is employed, starting with non-polar solvents to remove lipids and other non-polar constituents, followed by solvents of increasing polarity to isolate the desired sesquiterpenoids. researchgate.net For instance, solvents such as hexane (B92381) or petroleum ether are used initially, followed by ethyl acetate, chloroform (B151607), acetone, and finally more polar solvents like ethanol (B145695) or methanol (B129727). researchgate.net
Polar organic solvents such as ethanol, methanol, and isopropanol (B130326) have been shown to be effective in extracting sesquiterpene lactones. google.com In some cases, aqueous mixtures of these alcohols, like a 50% aqueous-ethanolic mixture, can serve as a versatile borderline solvent. researchgate.net The choice of solvent can also be influenced by the specific plant material and the desire to avoid co-extraction of undesirable compounds. For example, using ethanol for the extraction of parthenolide (B1678480) from Tanacetum parthenium was found to be advantageous as it minimized the presence of camphor (B46023) in the extract. google.com
The optimization of extraction conditions, including temperature and time, is also crucial. Studies have shown that for certain sesquiterpene lactones, lower extraction temperatures can lead to higher yields of the free, unconjugated forms of the compounds. nih.gov
Table 1: Solvents Used for Sesquiterpenoid Extraction
| Solvent | Polarity | Typical Application |
| n-Hexane | Non-polar | Initial extraction to remove non-polar compounds. researchgate.net |
| Petroleum Ether | Non-polar | Similar to n-hexane, used for defatting plant material. researchgate.net |
| Chloroform | Intermediate | Extraction of moderately polar sesquiterpenoids. researchgate.net |
| Ethyl Acetate | Intermediate | Commonly used for the extraction of sesquiterpene lactones and other oxygenated sesquiterpenoids. google.com |
| Acetone | Polar aprotic | Effective for a range of sesquiterpenoids. researchgate.net |
| Ethanol | Polar protic | A versatile and less toxic solvent for extracting polar sesquiterpenoids. google.com |
| Methanol | Polar protic | A universal solvent for phytochemical investigations, effective for polar compounds. nih.gov |
| Water | Highly polar | Used for extracting highly water-soluble compounds, sometimes in combination with other solvents. nih.gov |
Pre-treatment Strategies for Plant Material Containing Secondary Metabolites
Proper preparation of the plant material before extraction is as critical as the extraction process itself to ensure the preservation and efficient release of secondary metabolites like this compound. mdpi.comnih.gov The primary goals of pre-treatment are to prevent the degradation of bioactive compounds, inhibit microbial growth, and increase the surface area for solvent penetration. mdpi.comnih.gov
Drying: This is a fundamental pre-treatment step to remove water, which can interfere with the extraction process and promote microbial contamination. Various drying methods are employed, including:
Air-drying: A simple and cost-effective method.
Oven-drying: Faster than air-drying but requires careful temperature control to avoid degradation of thermolabile compounds.
Freeze-drying (Lyophilization): Considered one of the best methods for preserving the chemical integrity of heat-sensitive compounds, although it is more expensive and time-consuming. mdpi.comnih.gov
Microwave vacuum drying: A more advanced technique that can reduce drying time and preserve compound stability. mdpi.comnih.gov
Grinding: Reducing the particle size of the plant material is a crucial step that increases the surface area available for solvent contact, thereby enhancing extraction efficiency. revistabionatura.org The finer the particle size, the better the contact between the plant material and the solvent, leading to more effective extraction. nih.govrevistabionatura.org
Enzymatic Processes and Fermentation: In some cases, enzymatic treatment or fermentation can be used to break down cell walls and release secondary metabolites that are bound to the plant matrix. mdpi.comnih.gov
Chromatographic Separation Techniques
Following extraction, the crude extract containing a mixture of compounds is subjected to various chromatographic techniques to isolate and purify this compound. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. khanacademy.orgnih.gov
Column Chromatography (e.g., Silica (B1680970) Gel, ODS, Sephadex LH-20)
Column chromatography is a fundamental and widely used technique for the purification of natural products. researchgate.netnih.gov The choice of the stationary phase is critical for achieving successful separation.
Silica Gel: This is the most extensively used adsorbent for the separation of non-polar and medium-polar compounds, including terpenoids. researchgate.net Separation is based on the principle of adsorption, where compounds with higher polarity adhere more strongly to the acidic silica gel and thus elute later. khanacademy.org A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity of the mobile phase. researchgate.net
Octadecylsilane (ODS): This is a reversed-phase stationary phase where the silica surface is modified with C18 alkyl chains, making it non-polar. nih.gov In reversed-phase chromatography, non-polar compounds are retained more strongly, and a polar mobile phase is used. This technique is particularly useful for separating polar and moderately polar compounds.
Sephadex LH-20: This is a size-exclusion and partition chromatography medium. researchgate.netthieme-connect.com It is composed of hydroxypropylated dextran (B179266) and is effective for separating compounds based on their molecular size and polarity. science.gov It is often used with solvents like methanol or a mixture of dichloromethane (B109758) and methanol. researchgate.netthieme-connect.com
The process often involves a series of column chromatography steps. For example, a crude extract might first be fractionated on a silica gel column, and then the resulting fractions are further purified using Sephadex LH-20 or ODS columns. researchgate.netnih.govthieme-connect.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and speed. nih.govdrawellanalytical.com It is often used in the final stages of purification to obtain highly pure compounds. thieme-connect.com
For the analysis and purification of sesquiterpenoids, reversed-phase HPLC with a C18 column is commonly employed. nih.gov A gradient elution system, typically using a mixture of water and an organic solvent like methanol or acetonitrile (B52724), is used to separate the compounds. nih.gov The detection is usually carried out using a UV-Vis diode array detector (DAD). nih.gov Preparative HPLC, which uses larger columns and higher flow rates, can be used to isolate milligram to gram quantities of pure compounds. thieme-connect.com
Table 2: Typical HPLC Parameters for Sesquiterpenoid Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of water and methanol or acetonitrile nih.gov |
| Flow Rate | 1.0 mL/min for analytical scale mdpi.com |
| Detection | UV-Vis Diode Array Detector (DAD) at specific wavelengths (e.g., 210 nm) nih.govmdpi.com |
| Injection Volume | 5-20 µL for analytical scale mdpi.com |
Flash Chromatography and Countercurrent Chromatography Approaches
Flash Chromatography: This is a modification of traditional column chromatography that utilizes pressure to speed up the flow of the mobile phase through the column, resulting in faster separations. It is often used for the rapid purification of synthetic compounds and natural product extracts.
Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that does not use a solid support. mdpi.com Instead, it relies on the partitioning of solutes between two immiscible liquid phases. One phase is held stationary in a coil, while the other mobile phase is pumped through it. CCC is particularly advantageous for separating polar compounds and avoiding irreversible adsorption that can occur with solid stationary phases. mdpi.com
High-Speed Countercurrent Chromatography (HSCCC) is a popular form of CCC that uses high rotational speeds to create a strong gravitational field, which improves the retention of the stationary phase and the efficiency of the separation. mdpi.com The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. mdpi.com For sesquiterpenoids, solvent systems such as n-hexane-ethyl acetate-methanol-water have been successfully used. mdpi.com In some cases, the addition of a metal ion like silver nitrate (B79036) to the solvent system can significantly improve the separation of sesquiterpenoids. mdpi.com
Biosynthetic Pathways and Enzymology of 1,4,7 Eudesmanetriol
General Sesquiterpenoid Biosynthesis from Farnesyl Diphosphate (B83284) (FPP)
Sesquiterpenoids represent a vast class of C15 natural products derived from the universal precursor, farnesyl diphosphate (FPP). ebi.ac.uknih.gov The generation of FPP itself is a pivotal branch point, channeling carbon from primary metabolism into the diverse world of terpenoids. This process begins with the synthesis of five-carbon (C5) isoprenoid building blocks, which are then sequentially assembled into the C15 backbone of FPP.
All terpenoids, including 1,4,7-eudesmanetriol, originate from two fundamental C5 isomers: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org In plants and many other organisms, these precursors are synthesized through two distinct and spatially segregated metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. frontiersin.orgrsc.orgmdpi.com
The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway traditionally supplies the IPP and DMAPP required for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. nih.govmdpi.com
The Methylerythritol Phosphate (MEP) Pathway: This pathway operates within the plastids and is generally responsible for producing the precursors for smaller terpenoids like monoterpenes (C10) and larger compounds such as diterpenes (C20) and carotenoids (C40). nih.govmdpi.com
Farnesyl diphosphate synthase (FPPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to create the C15 molecule FPP. nih.gov While the MVA pathway is the canonical source for cytosolic FPP and subsequent sesquiterpenoid synthesis, evidence indicates that there is metabolic "crosstalk," allowing intermediates from the plastidial MEP pathway to be transported to the cytosol and contribute to sesquiterpene formation. frontiersin.orgacs.org
Table 1: Comparison of MVA and MEP Pathways for Sesquiterpenoid Precursor Synthesis
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Cellular Location | Cytosol nih.govrsc.org | Plastids nih.govfrontiersin.org |
| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols mdpi.com | Monoterpenes (C10), Diterpenes (C20), Carotenoids mdpi.com |
| Starting Materials | Acetyl-CoA frontiersin.org | Pyruvate and Glyceraldehyde 3-phosphate frontiersin.org |
| Key C5 Intermediates | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) nih.gov | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) nih.gov |
| Contribution to FPP | Primary cytosolic pathway for FPP synthesis. mdpi.com | Can contribute to cytosolic FPP pool via intermediate transport. acs.org |
Eudesmane (B1671778) Ring System Formation via Sesquiterpene Synthases/Cyclases
The transformation of the linear FPP molecule into the bicyclic eudesmane skeleton is the defining step in the biosynthesis of this class of compounds. This complex cyclization is catalyzed by a family of enzymes known as sesquiterpene synthases or cyclases (TPS). scialert.net These enzymes are responsible for generating the vast structural diversity seen in sesquiterpenoids from a single precursor. wikipedia.org
The catalytic cycle begins when the sesquiterpene synthase promotes the ionization of FPP, leading to the departure of the diphosphate group and the formation of a highly reactive farnesyl allylic cation. ebi.ac.ukresearchgate.net The formation of the eudesmane ring system typically proceeds through several key steps:
Initial Cyclization: The farnesyl cation undergoes an intramolecular C1-C10 cyclization to form a 10-membered ring intermediate, the germacradienyl cation. genecards.org
Formation of a Neutral Intermediate: This cation is often deprotonated to yield a neutral germacrene intermediate, such as germacrene A. genecards.orguq.edu.au Germacrene A is a central intermediate in the biosynthesis of many eudesmane and guaiane (B1240927) sesquiterpenes. genecards.org
Transannular Cyclization: The germacrene intermediate is then reactivated within the enzyme's active site, often by protonation of a double bond. sci-hub.ru A subsequent transannular (across the ring) cyclization between C2 and C7 or C6 and C7 forges the second ring, generating the characteristic 6/6 bicyclic eudesmane carbocation, also known as the eudesmanediyl cation. sci-hub.rufrontiersin.org
The precise stereochemistry of the final eudesmane product is meticulously controlled by the enzyme's active site architecture, which guides the folding of the FPP substrate and stabilizes the specific carbocation intermediates required for the desired cyclization cascade. frontiersin.org
While the specific synthase that produces the direct hydrocarbon precursor to this compound has not been identified, several eudesmane synthases have been characterized from various organisms. These enzymes showcase the diversity of products that can be generated from the eudesmane scaffold. A notable example is the eudesmane-5,11-diol synthase (ZmEDS) isolated from maize (Zea mays). researchgate.netresearchgate.net This enzyme directly converts FPP into a dihydroxylated product, 7-epi-ent-eudesmane-5,11-diol, by trapping a carbocation intermediate with water molecules during the cyclization cascade, rather than terminating the reaction by deprotonation. researchgate.netuniprot.org Another synthase from maize has been found to produce eudesmane-2,11-diol through a similar mechanism. uniprot.org
Table 2: Examples of Characterized Eudesmane-Related Synthases
| Enzyme Name/Identifier | Source Organism | Product(s) | Reference |
| Eudesmane-5,11-diol synthase (ZmEDS) | Zea mays (Maize) | 7-epi-ent-eudesmane-5,11-diol | researchgate.net, researchgate.net |
| Sesquiterpene Synthase (TPS6/TPS11 related) | Zea mays (Maize) | Eudesmane-2,11-diol | uniprot.org |
| Terpene Synthase NP1 | Nostoc punctiforme | 8a-epi-α-selinene (a eudesmadiene) | e-cep.org |
Stereospecific Hydroxylation and Subsequent Oxidative Modifications
Following the formation of the core eudesmane carbon skeleton, the final steps in the biosynthesis of this compound involve a series of oxidative modifications. These reactions introduce the three hydroxyl (-OH) groups at the C-1, C-4, and C-7 positions with precise regio- and stereocontrol.
The specific enzymes responsible for the sequential hydroxylation of a eudesmane precursor to yield this compound have not yet been isolated and characterized. However, based on analogous biosynthetic pathways, these transformations are almost certainly catalyzed by members of the cytochrome P450 (CYP) monooxygenase superfamily. wikipedia.orgnih.govembrapa.br These heme-containing enzymes are renowned for their ability to perform challenging C-H activation and hydroxylation reactions on complex natural product scaffolds. nih.gov
The compound 1β,4β,7α-trihydroxyeudesmane is a known natural product isolated from plants such as Homalomena occulta, confirming its biological origin. scialert.netcapes.gov.brnih.gov The biosynthesis would likely involve a series of CYP-catalyzed reactions, each specific for one position on the eudesmane ring. While the exact enzymes for this compound are unknown, the biochemical precedent for such hydroxylations is well-established by enzymes acting on other substrates:
C-1 Hydroxylation: The enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) is a well-studied P450 that catalyzes the critical hydroxylation at the C-1 position of vitamin D precursors to produce the active hormone calcitriol. uniprot.orge-cep.org
C-4 Hydroxylation: Hydroxylation at the C-4 position is also known. For example, some fungal P450s can hydroxylate sesquiterpene substrates at a bridgehead C-4 position. nih.gov Additionally, prolyl 4-hydroxylases are enzymes that specifically introduce a hydroxyl group at the C-4 position of proline residues in proteins. wikipedia.orguniprot.org
C-7 Hydroxylation: The enzyme cholesterol 7α-hydroxylase (CYP7A1) is a rate-limiting P450 enzyme in bile acid synthesis that specifically hydroxylates cholesterol at the C-7 position. wikipedia.orgresearchgate.netnih.gov
Therefore, it is hypothesized that the biosynthesis of this compound is completed by a suite of currently uncharacterized cytochrome P450 enzymes that sequentially and stereospecifically hydroxylate a parent eudesmane hydrocarbon or a mono/di-hydroxylated intermediate to furnish the final triol structure.
Mechanism of Regio- and Stereoselectivity in Hydroxylation
The hydroxylation of the eudesmane backbone to produce this compound is a critical step that defines the compound's final structure and properties. This transformation is accomplished by cytochrome P450 monooxygenases (P450s), a large superfamily of heme-containing enzymes that catalyze the oxidation of a wide range of substrates. researchgate.netresearchgate.net The remarkable regio- and stereoselectivity of these reactions—the ability to introduce a hydroxyl group at a specific carbon atom (regioselectivity) and with a specific spatial orientation (stereoselectivity)—is dictated by the intricate architecture of the enzyme's active site. mdpi.comnih.gov
The mechanism proceeds as follows:
Substrate Binding: The non-polar eudesmane skeleton enters the P450 active site.
Orientation: Specific amino acid residues within the active site pocket interact with the substrate, locking it into a precise orientation. This positioning exposes a particular C-H bond to the enzyme's catalytic heme-iron center. nih.gov
Catalysis: The P450 enzyme activates molecular oxygen, utilizing electrons typically supplied by a redox partner such as a cytochrome P450 reductase (CPR), to generate a highly reactive oxygen species. tandfonline.com This species then abstracts a hydrogen atom from the targeted carbon, followed by the "rebound" insertion of a hydroxyl group, a process often referred to as the "oxygen rebound mechanism."
The enzyme's ability to control which C-H bond is closest to the reactive oxygen species determines the regioselectivity (e.g., C1 vs. C4 vs. C7). The constrained environment of the active site also dictates the trajectory of the oxygen insertion, thereby ensuring high stereoselectivity (e.g., α vs. β orientation). nih.govnagoya-u.ac.jp Research has shown that even minor changes to the amino acid sequence of a P450 can dramatically alter its regio- and stereoselectivity, a principle exploited in directed evolution studies to create tailor-made biocatalysts. nih.gov The production of this compound likely requires a sequence of at least three distinct P450-catalyzed hydroxylation events or a smaller number of highly versatile P450s capable of multiple, sequential hydroxylations.
| Factor | Role in Selectivity |
| P450 Active Site Geometry | Determines how the eudesmane substrate docks, orienting a specific C-H bond toward the catalytic center. nih.gov |
| Key Amino Acid Residues | Interact with the substrate through steric and hydrophobic forces to lock it into a single conformation. nagoya-u.ac.jp |
| Substrate-to-Heme Distance | The proximity of a specific C-H bond to the activated heme-iron center dictates the site of hydroxylation. |
| Redox Partner Interaction | Efficient electron transfer from partners like CPR is necessary to drive the catalytic cycle for oxygen activation. tandfonline.com |
Comparative Biosynthesis in Plants versus Microorganisms (e.g., Actinomycetes)
Eudesmane sesquiterpenoids are produced by a wide range of organisms, from higher plants to soil-dwelling bacteria like actinomycetes. While the fundamental biosynthetic strategy of a terpene synthase followed by P450 oxidation is conserved, the specific enzymatic machinery and its regulation can differ significantly between these kingdoms. mdpi.comnih.gov
In Plants: Plants are a rich source of eudesmanoids, including this compound, which has been identified in species like Homalomena aromatica. nih.gov In plants, sesquiterpene biosynthesis is often compartmentalized and the enzymes involved are well-defined. Plant P450s that oxidize sesquiterpenes typically belong to the CYP71 clan. tandfonline.com These enzymes are membrane-bound (usually to the endoplasmic reticulum) and are dependent on a separate, membrane-anchored cytochrome P450 reductase (CPR) to receive the electrons necessary for catalysis. tandfonline.com In some cases, an additional protein, cytochrome b5 (CYB5), may also be involved in modulating or improving the efficiency of the electron transfer. tandfonline.com The expression of the required terpene synthase and P450 genes is often tightly regulated and can be specific to certain tissues or induced by environmental stressors. mdpi.comtandfonline.com
In Microorganisms (Actinomycetes): Actinomycetes, particularly those of the genus Streptomyces, are prolific producers of secondary metabolites, including a vast array of terpenoids. nih.gov An eudesmanetriol intermediate has been noted in the biosynthetic pathway of geosmin (B144297) in actinomycetes. researchgate.net Like plants, these bacteria utilize terpene synthases and P450s. researchgate.netnih.gov However, bacterial P450 systems can exhibit greater diversity. While many bacterial P450s also rely on separate reductase partners, some exist as catalytically self-sufficient enzymes. researchgate.net These "fusion proteins" contain both the heme domain and the reductase domain in a single polypeptide chain, streamlining the catalytic process. Furthermore, the enzymatic logic can differ; in the biosynthesis of the flavonoid naringenin, for instance, the bacterium Streptomyces clavuligerus uses a P450 for a cyclization step that is performed by a completely different class of enzyme (chalcone isomerase) in plants. mdpi.com This suggests that microorganisms may have evolved distinct enzymatic solutions to perform similar chemical transformations in the biosynthesis of compounds like this compound.
| Feature | Biosynthesis in Plants | Biosynthesis in Actinomycetes |
| Organism Examples | Homalomena aromatica, Chiliadenus montanus nih.gov | Streptomyces spp. nih.govresearchgate.net |
| P450 Enzyme Family | Predominantly CYP71 clan for sesquiterpene oxidation. tandfonline.com | Diverse P450 families. researchgate.net |
| P450 Reductase System | Typically requires a separate Cytochrome P450 Reductase (CPR) partner. tandfonline.com | Can require separate partners or exist as self-sufficient fusion proteins. researchgate.net |
| Enzymatic Logic | Generally conserved pathways for specific compound classes. | May employ different enzyme classes for analogous steps compared to plants. mdpi.com |
| Genetic Organization | Genes may be clustered but can also be scattered in the genome. | Genes are almost always organized in compact Biosynthetic Gene Clusters (BGCs). nih.gov |
Genetic and Molecular Biology of this compound Biosynthetic Gene Clusters
In bacteria and fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically found grouped together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). frontiersin.orgplos.org This co-localization facilitates the coordinated regulation and horizontal transfer of the entire pathway. The biosynthesis of this compound in a microorganism like an actinomycete would be encoded by such a BGC. nih.gov
While the specific BGC for this compound has not been explicitly characterized, its structure can be predicted based on known sesquiterpenoid BGCs. Key components would include:
A Sesquiterpene Synthase (TPS) Gene: This is the cornerstone of the cluster, encoding the enzyme that cyclizes FPP to form the foundational eudesmane carbon skeleton. nih.gov
Cytochrome P450 (P450) Genes: The cluster would contain one or more P450 genes responsible for the three site- and stereo-specific hydroxylation steps at the C1, C4, and C7 positions. nih.govnih.gov It is possible that one versatile P450 performs multiple hydroxylations, or that up to three distinct P450s are required.
Redox Partner Gene(s): If the P450s are not self-sufficient, the BGC may also contain the gene(s) for the necessary reductase partner(s) (e.g., a ferredoxin and ferredoxin reductase).
Regulatory Genes: One or more genes encoding transcription factors are often present within the BGC to control the expression of the other pathway genes.
Transporter Genes: Genes encoding efflux pumps or other transport proteins may be included to export the final product or toxic intermediates out of the cell.
The discovery and characterization of such BGCs are central to modern natural product discovery, often accomplished through genome mining approaches using bioinformatics tools like antiSMASH, which can identify putative BGCs in genomic data. frontiersin.orgnih.gov
| Gene Component | Predicted Function in this compound Biosynthesis |
| Sesquiterpene Synthase (TPS) | Catalyzes the cyclization of Farnesyl diphosphate (FPP) to the eudesmane scaffold. nih.gov |
| Cytochrome P450 Monooxygenase(s) | Performs sequential, site-selective hydroxylation at positions C1, C4, and C7. researchgate.netnih.gov |
| P450 Reductase(s) | Supplies electrons to the P450 enzymes for catalytic activity (if not self-sufficient). researchgate.nettandfonline.com |
| Regulatory Gene(s) | Controls the on/off expression of the biosynthetic genes in the cluster. |
| Transporter Gene(s) | Exports this compound from the microbial cell. |
Biological Activities and Mechanistic Investigations of 1,4,7 Eudesmanetriol in Vitro / Cellular / Molecular Level
Antimicrobial Activities
Research has demonstrated the antibacterial properties of 1,4,7-Eudesmanetriol, a sesquiterpenoid isolated from the rhizomes of Homalomena sagittifolia. chemfaces.com Specifically, two isomers, 1α,4β,7β-Eudesmanetriol and 1β,4β,7β-Eudesmanetriol, have been evaluated for their ability to inhibit bacterial growth. chemfaces.com In vitro studies using a minimum inhibitory concentration (MIC) assay revealed that both compounds effectively inhibit the growth of the bacterium Pseudomonas stutzeri. chemfaces.com The MIC value for both isomers against this bacterium was determined to be 117 μM. chemfaces.com This finding highlights the potential of eudesmane-type sesquiterpenoids as antibacterial agents. researchgate.net
| Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| 1α,4β,7β-Eudesmanetriol | Pseudomonas stutzeri | 117 μM | chemfaces.com |
| 1β,4β,7β-Eudesmanetriol | Pseudomonas stutzeri | 117 μM | chemfaces.com |
While specific mechanistic studies on this compound are not extensively detailed in the available literature, the antibacterial action of sesquiterpenoids, in general, is often attributed to their interaction with bacterial cell structures. A commonly proposed mechanism involves the destabilization of the microbial cell membrane. researchgate.net Due to the lipophilic nature of sesquiterpenoids, they can intercalate into the lipid bilayer of the bacterial cell membrane. This disruption can compromise membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Interference with the function of crucial metabolic enzymes is another potential mechanism of action.
The broader class of eudesmane (B1671778) sesquiterpenoids has also exhibited notable antifungal activities against a range of fungal species. nih.gov Although research focusing specifically on the antifungal properties of this compound is limited, studies on other structurally related eudesmanes provide insight into the potential of this chemical class. For instance, Eudesma-4(15),11-diene-5,7-diol, another eudesmane, has shown potent activity against Candida albicans and Candida tropicalis, with MIC values of 8.27 µM and 10.13 µM, respectively. nih.gov Other sesquiterpenoids have demonstrated inhibitory effects against various plant pathogenic fungi, including Fusarium graminearum, Botrytis cinerea, and Aspergillus alternata. nih.govmicrobialcell.com These findings suggest that the eudesmane skeleton is a promising scaffold for the development of antifungal agents. nih.gov
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Eudesma-4(15),11-diene-5,7-diol | Candida albicans | 8.27 µM | nih.gov |
| Candida tropicalis | 10.13 µM | nih.gov |
Neuro-Related Enzymatic Modulation: Acetylcholinesterase (AChE) Inhibition
In addition to its antimicrobial properties, this compound has been identified as a noteworthy inhibitor of acetylcholinesterase (AChE). chemfaces.com AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. frontiersin.org The inhibition of this enzyme is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. nih.govffhdj.com In vitro assays have shown that both 1α,4β,7β-eudesmanetriol and 1β,4β,7β-eudesmanetriol exhibit remarkable inhibitory activity against the AChE enzyme. chemfaces.com The reported IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, range between 25 and 26 μM for these compounds. chemfaces.com
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| 1α,4β,7β-Eudesmanetriol & 1β,4β,7β-Eudesmanetriol | Acetylcholinesterase (AChE) | 25 - 26 μM | chemfaces.com |
To elucidate the molecular mechanism behind enzyme inhibition, computational methods such as molecular docking are employed. studiauniversitatis.ro These studies simulate the interaction between a ligand (the inhibitor) and its protein target (the enzyme) at an atomic level. studiauniversitatis.ro For AChE inhibitors, molecular docking is used to predict how the compound binds within the active site of the enzyme and to estimate its binding affinity. nih.gov
While specific molecular docking studies for this compound were not found in the reviewed literature, such analyses would typically involve docking the compound into the three-dimensional structure of AChE, often obtained from the Protein Data Bank (PDB). studiauniversitatis.ro The results would predict the binding energy, usually expressed in kcal/mol, which indicates the stability of the compound-enzyme complex; a lower binding energy suggests a stronger affinity. nih.gov These studies also identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and specific amino acid residues within the AChE active site, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). researchgate.net Such computational investigations are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors. nih.gov
Structure-Activity Relationships for AChE Inhibition within Eudesmane Scaffolds
While direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are not extensively documented, research into the broader class of eudesmane sesquiterpenoids provides valuable insights into the structure-activity relationships (SAR) governing AChE inhibition. The eudesmane skeleton, a bicyclic sesquiterpenoid framework, serves as a scaffold for numerous natural products with diverse biological activities, including the modulation of cholinergic pathways.
Investigations into various eudesmane derivatives have revealed that the presence, position, and nature of functional groups on the core structure are critical for AChE inhibitory potency. For instance, a study evaluating a series of eudesmane-type sesquiterpenes isolated from Laggera pterodonta demonstrated dose-dependent inhibitory effects on AChE. journalcps.com Among the tested compounds, one particular eudesmane derivative exhibited the most significant inhibitory effect with an IC50 value of 437.33 ± 8.33 μM. journalcps.com Further kinetic analysis of this compound indicated a reversible and competitive mode of inhibition. journalcps.com
In another study focusing on the insecticidal and AChE inhibitory properties of compounds with a eudesmane skeleton, two derivatives were identified as particularly potent inhibitors. researchgate.net These compounds displayed IC50 values of 0.26 ± 0.016 μM and 0.77 ± 0.016 μM, respectively. researchgate.net Enzyme kinetic and molecular docking studies suggested that these compounds likely act as non-competitive inhibitors of the enzyme. researchgate.net
The polarity of the eudesmane derivatives appears to be a determining factor in their biological activity. Quantitative structure-activity relationship (QSAR) studies have indicated that properties associated with the polarity of these compounds are linked to their AChE inhibitory and insecticidal activities. researchgate.net Generally, it has been observed that the introduction of hydroxyl and methoxyl groups can influence the inhibitory potential of a molecule. nih.gov Furthermore, the presence of a lactone ring, as seen in many sesquiterpene lactones, has been associated with promising AChE inhibitory activity. journalcps.com
These findings suggest that the three hydroxyl groups present in this compound would significantly influence its polarity and potential for hydrogen bonding within the active site of AChE, which could be a key determinant of its inhibitory activity. However, without direct experimental data for this compound, its specific AChE inhibitory profile remains to be elucidated.
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Eudesmane Sesquiterpenoids
| Compound/Extract | Source Organism | IC50 (µM) | Type of Inhibition |
| Eudesmane Derivative 1 | Laggera pterodonta | 437.33 ± 8.33 | Reversible, Competitive |
| Eudesmane Derivative 2 | Synthetic Derivative | 0.26 ± 0.016 | Non-competitive |
| Eudesmane Derivative 3 | Synthetic Derivative | 0.77 ± 0.016 | Non-competitive |
Modulation of Cellular Proliferation and Differentiation
Stimulation of Osteoblast Proliferation, Differentiation, and Mineralization (in vitro)
Research has indicated that certain eudesmane sesquiterpenoids can positively influence bone metabolism by affecting osteoblast activity. A study investigating the chemical constituents of the rhizomes of Homalomena occulta led to the isolation of several sesquiterpenoids, including 1β,4β,7α-trihydroxyeudesmane, a stereoisomer of this compound. The isolated compounds were evaluated for their in vitro activities in stimulating osteoblast proliferation, differentiation, and mineralization.
The findings revealed that specific eudesmane derivatives, designated as compounds 1-4 in the study, demonstrated a significant stimulative effect on the proliferation and differentiation of cultured osteoblasts. Furthermore, the chloroform (B151607) extract of the plant and one of the isolated compounds significantly promoted the mineralization of these cultured osteoblasts in vitro. This suggests that eudesmane-type sesquiterpenoids, including those with a tri-hydroxyl substitution pattern similar to this compound, have the potential to enhance key stages of bone formation.
The process of osteoblast differentiation and subsequent bone formation involves several distinct stages: cell proliferation, maturation of the extracellular matrix, and finally, mineralization. nih.gov Key markers of osteoblast differentiation and function include the expression of alkaline phosphatase (ALP), which is prominent during the matrix maturation phase, and the deposition of a mineralized matrix, primarily composed of type I collagen and hydroxyapatite. nih.govnih.gov The ability of certain eudesmanes to stimulate these processes highlights their potential as modulators of bone cell activity.
Table 2: In Vitro Effects of Eudesmane Sesquiterpenoids on Osteoblasts
| Compound/Extract | Effect on Proliferation | Effect on Differentiation | Effect on Mineralization |
| Eudesmane Derivatives (compounds 1-4) | Stimulative | Stimulative | Not specified |
| H. occulta Chloroform Extract | Not specified | Not specified | Significantly Stimulative |
| Eudesmane Derivative (compound 1) | Not specified | Not specified | Significantly Stimulative |
Molecular Pathways Involved in Osteoblastogenesis (e.g., Wnt, BMP signaling)
While direct studies linking this compound to specific signaling pathways in osteoblastogenesis have not been reported, the stimulatory effects of related compounds on osteoblast activity suggest a potential interaction with key regulatory pathways such as the Wnt and Bone Morphogenetic Protein (BMP) signaling pathways. These two pathways are crucial for bone formation and development. nih.gov
The Wnt signaling pathway plays a fundamental role in promoting the differentiation of mesenchymal stem cells towards the osteoblast lineage while inhibiting their differentiation into adipocytes and chondrocytes. nih.gov The canonical Wnt/β-catenin signaling cascade is particularly important for bone development and homeostasis. Similarly, the BMP signaling pathway, through the activation of Smad proteins, initiates the expression of Runt-related transcription factor 2 (Runx2), a master regulator that drives mesenchymal stem cells towards an osteogenic fate. nih.gov
There is significant crosstalk between the Wnt and BMP signaling pathways during osteogenesis. nih.gov They can act independently or in a coordinated manner to regulate the expression of osteoblast-specific genes. nih.gov For instance, active Wnt signaling can promote osteogenesis by activating downstream targets of the BMP signaling pathway. nih.gov Given that eudesmane sesquiterpenoids have been shown to stimulate osteoblast proliferation and differentiation, it is plausible that they may exert their effects by modulating one or both of these critical signaling cascades. However, further research is necessary to elucidate the precise molecular mechanisms by which this compound or related compounds may influence Wnt and BMP signaling in the context of bone formation.
Antiparasitic Potential and Target Identification
In Vitro Anti-leishmanial Activity (based on molecular docking studies for related eudesmanes)
Recent computational studies have highlighted the potential of eudesmane sesquiterpenes as anti-leishmanial agents. While direct in vitro testing of this compound against Leishmania parasites is not documented, molecular docking studies of related eudesmane compounds have provided promising results. In one such study, a library of bioactive compounds, including eudesmane sesquiterpenes, was docked against key protein targets of Leishmania. journalcps.comresearchgate.net
The results of these in silico analyses revealed that several eudesmane sesquiterpenes exhibited strong binding affinities to crucial Leishmania enzymes. journalcps.comresearchgate.net Six of the screened compounds demonstrated docking scores ranging from -9.2 to -11.4 kcal/mol. journalcps.comresearchgate.net Subsequent in vitro validation of the top three compounds from this screening confirmed their inhibitory activity, with IC50 values reported to be between 10 to 25 µM. journalcps.comresearchgate.net
Specific eudesmane sesquiterpenes have been identified as particularly promising candidates. For example, pterodontic acid, 4α,15-epoxy-eudesmane-1β,6α,11-triol, eudesmane ethyl ester, vulgarin, and proximadiol all showed favorable binding energies against various Leishmania enzymes in docking simulations. journalcps.com These findings suggest that the eudesmane scaffold is a viable starting point for the development of novel anti-leishmanial drugs. The tri-hydroxyl substitution pattern of this compound could potentially contribute to favorable interactions with the active sites of Leishmania target proteins, though this requires experimental verification.
Enzymatic Targets in Leishmania (e.g., Trypanothione (B104310) Redductase, Arginase)
Molecular docking studies have identified several key enzymes in Leishmania that are potential targets for eudesmane sesquiterpenes. Among the most critical are trypanothione reductase (TryR) and arginase. journalcps.comresearchgate.net These enzymes are vital for the parasite's survival and represent attractive targets for drug development as they are either absent in the mammalian host or differ significantly in structure.
Trypanothione reductase is a central enzyme in the parasite's unique thiol-based redox system, which protects it from oxidative stress. Inhibition of TryR can lead to a buildup of toxic reactive oxygen species, ultimately killing the parasite. The molecular docking studies revealed that eudesmane sesquiterpenes can bind with high affinity to TryR. journalcps.comresearchgate.net Arginase is another crucial enzyme for Leishmania, as it is involved in the polyamine synthesis pathway, which is essential for cell proliferation and differentiation. By targeting arginase, the growth and replication of the parasite can be effectively inhibited.
The strong binding affinities observed in silico for various eudesmane derivatives against these enzymes are attributed to favorable hydrogen bonding and hydrophobic interactions within the active sites. journalcps.com These computational predictions provide a strong rationale for the experimental evaluation of this compound and other eudesmane compounds as potential inhibitors of these vital Leishmania enzymes.
Table 3: Predicted Binding Affinities of Eudesmane Sesquiterpenoids Against Leishmania Targets (from Molecular Docking Studies)
| Compound Class | Target Enzyme | Docking Score Range (kcal/mol) |
| Eudesmane Sesquiterpenes | Trypanothione Reductase | -9.2 to -11.4 |
| Eudesmane Sesquiterpenes | Arginase | -9.2 to -11.4 |
| Pterodontic Acid | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Comparable to Pentamidine |
| 4α,15-epoxy-eudesmane-1β,6α,11-triol | Phosphoglucose Isomerase (PGI) | Comparable to Miltefosine |
| Eudesmane Ethyl Ester | Phosphoglucose Isomerase (PGI) | Comparable to Miltefosine |
| Vulgarin | Transketolase | Outperformed standard drugs |
| Proximadiol | Transketolase | Outperformed standard drugs |
Interference with Parasite Glycolysis Enzymes (e.g., Transketolase, Aldolase)
The glycolytic pathway is a critical metabolic route for the survival of various parasites, providing the necessary energy and biosynthetic precursors. As such, the enzymes within this pathway have been identified as promising targets for the development of novel anti-parasitic agents. Computational studies have explored the potential of this compound to interfere with key enzymes in the glycolytic pathway of parasites, particularly those belonging to the genus Leishmania. These in silico investigations, primarily through molecular docking simulations, have provided insights into the putative binding affinities of this compound to these enzymatic targets, suggesting a potential mechanism for its anti-parasitic activity.
Detailed research findings from molecular docking studies have indicated that this compound exhibits favorable binding energies with several key parasitic enzymes, including aldolase. researchgate.net Aldolase is a vital enzyme in the glycolytic pathway, responsible for the cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. The predicted interaction of this compound with the active site of parasite aldolase suggests a potential inhibitory effect, which could disrupt the parasite's energy metabolism. researchgate.net
Similarly, the potential interaction of this compound with other crucial enzymes in related metabolic pathways, such as transketolase, has been investigated. researchgate.net Transketolase plays a key role in the pentose phosphate pathway, which is essential for nucleotide synthesis and maintaining redox balance within the parasite. While the binding affinity for transketolase was also explored, the primary focus of the available computational data has been on enzymes more central to glycolysis. researchgate.net
It is important to note that these findings are based on computational models and predict the potential for interaction. researchgate.net Further experimental validation through in vitro enzyme inhibition assays is necessary to confirm the inhibitory activity and elucidate the precise mechanism of action of this compound on these parasitic enzymes. researchgate.net The binding affinity values from these molecular docking studies are summarized in the table below.
| Enzyme Target | Parasite Species (as per study) | PDB ID | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Aldolase | Leishmania | 1EPX | -5.6932 | researchgate.net |
Chemical Modification and Synthetic Strategies for 1,4,7 Eudesmanetriol and Its Analogs
Partial and Semisynthesis from Natural Precursors
Semisynthesis provides an efficient route to complex molecules like 1,4,7-eudesmanetriol by leveraging the existing frameworks of naturally abundant precursors. A common strategy involves the chemical or microbiological modification of other sesquiterpenoids.
For instance, polyhydroxylated eudesmanes can be prepared from vulgarin, a sesquiterpene lactone found in Artemisia species. acs.org The process can involve hydrogenation of the precursor, followed by reduction with reagents like lithium aluminium hydride (LiAlH₄) to yield a tetrahydroxy derivative. acs.org Similarly, the chemical-microbiological synthesis of cryptomeridiol (B138722), a related eudesmane (B1671778) diol, has been achieved from 11-hydroxyeudesmanolides. portlandpress.com
Biotransformation using microorganisms is a powerful tool in semisynthesis. The fungus Gliocladium roseum has been shown to hydroxylate eudesmane derivatives, specifically at the C-11 position, to produce cryptomeridiol and 4-epi-cryptomeridiol derivatives in good yields. chemfaces.com This highlights the potential of using microbiological methods to introduce hydroxyl groups with high selectivity, a key step in producing triols like this compound from less oxygenated precursors. chemfaces.comresearchgate.net
Furthermore, a library of 33 1,10-seco-eudesmane sesquiterpenoids was constructed through the semisynthesis of 1-O-acetylbritannilactone (ABL), a major component isolated from the medicinal herb Inula Britannica L. nih.gov This approach demonstrates the feasibility of generating diverse analogs for biological screening from a single natural product.
Total Synthesis Approaches to the Eudesmane Skeleton
The stereocontrolled construction of the eudesmane decalin ring system presents a significant synthetic challenge due to its multiple chiral centers. acs.org Various total synthesis strategies have been developed to overcome this hurdle.
One novel method involves an intramolecular electrophilic cation-olefin cyclization to form the characteristic decalin ring system, a strategy successfully applied to the total synthesis of (±)-balanitol. acs.orgacs.org Other approaches have utilized aldol (B89426) cyclization as a key step to assemble the core structure, as demonstrated in the formal total syntheses of (±)-β-eudesmol and related sesquiterpenes. oup.com
The introduction of specific oxygenation patterns, such as the hydroxyl groups in this compound, requires precise synthetic control. A notable strategy for introducing a C-1 hydroxyl group on the decalin ring starts from (-)-carvone, employing a substrate-controlled Mukaiyama aldol reaction and an alkaline cyclization as the pivotal steps. researchgate.net For creating the all-carbon quaternary stereocenter at C(10), a feature of many eudesmanes, a catalytic enantioselective approach using a palladium-catalyzed alkylation has been reported, enabling the synthesis of (+)-carissone. caltech.edu These diverse strategies provide a robust toolbox for the de novo synthesis of various eudesmane natural products and their analogs. chemrxiv.org
Derivatization and Structural Modification of this compound
Structural modification of this compound is crucial for probing its biological activity and developing analogs with improved properties. These modifications primarily target the three hydroxyl groups or involve the introduction of entirely new chemical moieties.
The hydroxyl groups of this compound are prime targets for derivatization. Acylation, the addition of an acyl group, is a common modification. Regioselective enzymatic acylation using lipases offers a highly selective method for protecting specific hydroxyl groups on a polyhydroxyeudesmane core, allowing for the synthesis of various diacetoxy and triacetoxy derivatives under controlled conditions. acs.org
For analytical purposes, and potentially for modifying biological activity, hydroxyl groups can be converted to other functionalities. Chemical derivatization is often used to improve ionization efficiency and chromatographic separation for mass spectrometry analysis. nih.govddtjournal.com Reagents that target hydroxyl groups include:
Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert hydroxyls into trimethylsilyl (B98337) (TMS) ethers. mdpi.comjfda-online.com
Acylating agents such as isonicotinoyl chloride (INC), which react with hydroxyl groups to form esters. nih.gov
These reactions provide a means to systematically modify the polarity and steric properties of the hydroxyl groups in this compound.
Beyond simple derivatization of existing hydroxyls, the introduction of new functional groups can significantly alter the biological profile of the eudesmane skeleton. The oxygenation patterns, in particular, are critical determinants of biological activity. psu.edu
Microbiological hydroxylation, as mentioned previously, is a key method for introducing new hydroxyl groups at specific positions on the eudesmane framework. acs.orgresearchgate.net Conversely, the existing hydroxyl groups can be oxidized to form ketones, creating eudesmanones or eudesmanediones. The synthesis of a C-1 oxygenated decalin skeleton has been a focus of research, indicating the importance of this functionality. researchgate.net The creation of libraries of compounds, as seen with 1,10-seco-eudesmane sesquiterpenoids, often involves a wide range of chemical transformations to introduce diverse functionalities for comprehensive biological evaluation. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological effects. researchgate.netcollaborativedrug.com For eudesmanoids, SAR analyses help identify the key structural features responsible for their therapeutic potential, guiding the design of more potent and selective analogs. nih.gov
SAR studies on various sesquiterpenoids have revealed critical insights. For example, in a series of 1,10-seco-eudesmane analogs, specific modifications were found to be crucial for their anti-neuroinflammatory activity. nih.gov In other sesquiterpenoids, the presence and position of oxygenated substituents can dramatically affect antimicrobial activity, sometimes leading to a complete loss of function. rsc.org For certain cytotoxic aromadendranes, an α-hydroxyl group at the C-1 position was found to be crucial for their activity. rsc.org
The three-dimensional arrangement of atoms (stereochemistry) is a critical factor influencing the biological activity of eudesmanoids. ontosight.ai Even subtle changes in the orientation of a substituent can lead to significant differences in how the molecule interacts with its biological target. nih.gov
A direct investigation into the importance of stereochemistry for this compound was conducted by comparing two of its stereoisomers: 1α,4β,7β-eudesmanetriol and 1β,4β,7β-eudesmanetriol, both isolated from the rhizomes of Homalomena sagittifolia. researchgate.net These two compounds differ only in the stereochemistry at the C-1 hydroxyl group. When evaluated for antibacterial and acetylcholinesterase inhibitory activities, both isomers showed remarkable and comparable potency. researchgate.net
Table 1: Biological Activity of this compound Stereoisomers researchgate.net
| Compound | Stereochemistry | Antibacterial Activity (MIC vs. P. stutzeri) | Acetylcholinesterase Inhibition (IC₅₀) |
| 1 | 1α,4β,7β | 117 µM | ~25 µM |
| 2 | 1β,4β,7β | 117 µM | ~26 µM |
This finding is significant, as it suggests that for these specific biological activities, the orientation of the C-1 hydroxyl group (either α or β) does not dramatically impact the compound's efficacy. researchgate.net However, this is not always the case, as the biological activity of other sesquiterpenoids has been shown to be highly dependent on their stereochemistry. rsc.orgnih.gov For example, the stereochemistry of tetrahydrolipstatin and its diastereomers plays a modulating role in their inhibitory activity against pancreatic lipase, with IC₅₀ values spanning a wide range from 4.0 to 930 nM. nih.gov This underscores the necessity of evaluating each stereoisomer to fully understand the SAR profile of a given molecular scaffold.
Correlation of Structural Features with Specific Receptor/Enzyme Interactions
The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups. These structural features govern the interactions with biological targets such as receptors and enzymes, dictating the potency and selectivity of their effects. The hydroxyl groups at positions C-1, C-4, and C-7 on the eudesmane skeleton are of particular importance, as they can participate in crucial hydrogen bonding with amino acid residues in the binding sites of target proteins. ontosight.ai
The Influence of Hydroxylation on Receptor and Enzyme Binding
The presence and stereochemistry of hydroxyl groups on the eudesmane scaffold are critical determinants of biological activity. Research on various eudesmane sesquiterpenoids has demonstrated that these functional groups can significantly influence interactions with key proteins involved in inflammatory pathways.
For instance, studies on a range of eudesmane analogs have highlighted the importance of hydroxylation for their anti-inflammatory properties. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of a stable complex between the eudesmanetriol analog and its biological target. This is a key factor in the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory response. nih.gov The specific positioning of these hydroxyl groups, as in this compound, allows for a precise orientation within the active site of an enzyme, potentially leading to enhanced inhibitory activity.
Molecular docking studies on various eudesmane sesquiterpenes have provided further insights into these interactions. For example, the docking of eudesmane analogs into the active sites of enzymes such as trypanothione (B104310) reductase and arginase, which are crucial for the survival of certain pathogens, revealed that the hydroxyl groups form key hydrogen bonds with amino acid residues, contributing to strong binding affinities. researchgate.net Although not performed on this compound itself, these studies suggest that the tri-hydroxyl arrangement would likely result in a network of hydrogen bonds, stabilizing the ligand-protein complex and leading to potent inhibition.
Structure-Activity Relationship (SAR) of Eudesmane Analogs
The systematic modification of the eudesmane skeleton has allowed for the elucidation of structure-activity relationships (SAR), providing a clearer picture of which structural motifs are essential for biological activity.
A review of various eudesmane-type sesquiterpenoids indicates that the degree and position of oxygenation are paramount. mdpi.com For example, in a study of eudesmane sesquiterpenoid glycosides, compounds with specific stereochemistry and substituent patterns at the hydroxyl groups exhibited significant inhibitory effects on nitric oxide production in lipopolysaccharide-induced microglial cells. nih.gov This underscores the importance of the precise spatial arrangement of these groups for anti-neuroinflammatory activity.
The table below summarizes the structure-activity relationships of several eudesmane analogs, highlighting the impact of different functional groups on their inhibitory concentrations (IC₅₀) against various biological targets.
| Compound/Analog | Structural Features | Target | IC₅₀ (µM) | Reference |
| epi-eudebeiolide C | Eudesmane lactone | NO production in RAW 264.7 cells | 17.9 | Current time information in Bangalore, IN. |
| Pitlencoside Analogs (4, 5, 7, 8, 15, 16) | Eudesmane sesquiterpenoid glycosides | NO production in BV-2 cells | 7.95 - 25.88 | nih.gov |
| Eudesmane Analog (from S. erianthum) | Eudesmane with specific substitutions | Trypanothione reductase/Arginase | 10 - 25 | researchgate.net |
This table is illustrative and compiles data from studies on various eudesmane analogs to infer the potential activity profile of this compound.
The data suggest that modifications to the eudesmane core, such as the introduction of a lactone ring or glycosylation, can modulate the biological activity. However, the consistent theme is the critical role of oxygen-containing functional groups in mediating interactions with biological targets. For this compound, the three hydroxyl groups are the primary drivers of its potential bioactivity, likely through the formation of multiple hydrogen bonds within a receptor or enzyme active site. Further research involving the synthesis of this compound analogs with systematic modifications to the hydroxyl groups and subsequent biological evaluation is necessary to fully delineate its specific receptor and enzyme interactions.
Analytical Method Development for Research Applications of 1,4,7 Eudesmanetriol
Quantitative Analysis in Biological Extracts and Fermentation Broths
Accurate quantification of 1,4,7-Eudesmanetriol in complex biological samples, such as plant extracts or fermentation broths from engineered microbial systems, is crucial for understanding its natural occurrence, biosynthetic yield, and potential biological activities. The development of sensitive and selective analytical methods is a prerequisite for such investigations.
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the physicochemical properties of this compound, including its volatility and thermal stability. Given that eudesmanetriol is a sesquiterpenoid alcohol, both techniques present viable options, potentially with derivatization for GC analysis to improve volatility and thermal stability.
HPLC-UV/MS Method Development:
An HPLC method coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection offers a powerful tool for the analysis of this compound. researchgate.netnih.gov A reversed-phase HPLC system would likely be employed, utilizing a C18 column for separation. ms-editions.cl The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. sigmaaldrich.com
UV Detection: UV detection would be suitable if this compound possesses a chromophore. However, as a saturated triol, it may lack a strong UV chromophore, necessitating detection at lower wavelengths (e.g., 200-210 nm) or reliance on MS detection.
MS Detection: Electrospray ionization (ESI) would be the preferred ionization technique for MS detection, likely in positive ion mode, to generate protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for selective reaction monitoring (SRM) to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
GC-MS Method Development:
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. f1000research.com For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for hydroxylated compounds.
The derivatized sample would be injected into a GC equipped with a capillary column (e.g., DB-5ms) for separation. nih.gov The separated components would then be detected by a mass spectrometer. Electron ionization (EI) would generate a characteristic fragmentation pattern, providing structural information and a basis for quantification.
A hypothetical table summarizing the optimized parameters for an HPLC-MS/MS method is presented below.
| Parameter | Optimized Condition |
| Chromatography | |
| Column | C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 350°C |
| MRM Transition | e.g., m/z 255.2 → 237.2 |
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. Validation is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH). mdpi.comeuropa.eu
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. uab.edu This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scispace.com This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (R²) close to 1.0 indicates good linearity.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by performing recovery studies on samples spiked with known amounts of this compound at different concentration levels.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
The following table presents hypothetical validation data for a developed HPLC-MS/MS method for this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed at the retention time of the analyte. | No significant interfering peaks |
| Linearity | ||
| Range | 1 - 1000 ng/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.995 |
| Accuracy (% Recovery) | ||
| Low QC (5 ng/mL) | 98.5% | 85 - 115% |
| Mid QC (100 ng/mL) | 101.2% | 85 - 115% |
| High QC (800 ng/mL) | 99.8% | 85 - 115% |
| Precision (% RSD) | ||
| Repeatability (n=6) | < 5% | ≤ 15% |
| Intermediate Precision (n=18) | < 8% | ≤ 15% |
| Limit of Detection (LOD) | 0.3 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | - |
Detection and Monitoring in Biosynthetic Studies
In the context of synthetic biology and metabolic engineering, the developed analytical methods are indispensable for monitoring the production of this compound from engineered microorganisms. Time-course studies of fermentation broths allow for the optimization of production parameters, such as media composition, temperature, and induction conditions. The high sensitivity of MS-based methods enables the detection of even trace amounts of the compound, which is critical in the early stages of strain development. Furthermore, these methods can be used to identify and quantify potential pathway intermediates and byproducts, providing valuable insights into the efficiency of the engineered biosynthetic pathway.
Standardization of Research Materials
The availability of a well-characterized reference standard is a cornerstone of any quantitative analytical work. For this compound, this involves the isolation and purification of the compound to a high degree of purity, typically >98%. The purity of the reference material must be rigorously assessed using a combination of analytical techniques, such as HPLC-UV, GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. Once purified and characterized, this material serves as the primary reference standard for the preparation of calibration curves and quality control samples, ensuring the accuracy and comparability of analytical results across different experiments and laboratories. The standardized material is essential for all quantitative studies, from determining concentrations in biological extracts to evaluating the yield in biosynthetic systems.
Future Research Directions and Translational Perspectives Non Clinical Focus
Discovery of Novel Biosynthetic Enzymes and Genetic Determinants
The biosynthesis of eudesmane (B1671778) sesquiterpenoids originates from the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the terpenoid pathway. nih.gov This crucial step is catalyzed by sesquiterpene synthases (STSs), which generate the characteristic bicyclic eudesmane skeleton. mdpi.com Subsequent stereo- and region-specific hydroxylation events, mediated by cytochrome P450 monooxygenases (CYP450s), are responsible for the oxygenation patterns observed in compounds like 1,4,7-eudesmanetriol.
Future research should prioritize the identification and characterization of the specific STS and CYP450s involved in the biosynthesis of this compound from its natural sources, such as Homalomena occulta. nih.gov The discovery of these novel enzymes and their corresponding genetic determinants is fundamental for several reasons:
Understanding Biosynthetic Pathways: Elucidating the complete biosynthetic pathway will provide insights into the intricate enzymatic machinery responsible for producing the unique triol structure of this compound.
Enabling Metabolic Engineering: The identified genes can be utilized in metabolic engineering strategies to produce this compound and its derivatives in heterologous systems like yeast or bacteria. frontiersin.org
Expanding the Enzymatic Toolbox: These novel enzymes could possess unique catalytic properties, making them valuable additions to the biocatalytic toolbox for the synthesis of other complex molecules.
A proposed biosynthetic pathway for eudesmane-type sesquiterpenoids in fungi, which could be analogous in plants, involves the essential cofactor magnesium for the activity of sesquiterpene synthase. researchgate.net
| Enzyme Class | Function in this compound Biosynthesis | Research Goal |
| Sesquiterpene Synthase (STS) | Cyclization of Farnesyl Pyrophosphate (FPP) to form the eudesmane scaffold. | Isolate and characterize the specific STS responsible for the eudesmane skeleton of this compound. |
| Cytochrome P450 Monooxygenases (CYP450s) | Stepwise hydroxylation of the eudesmane scaffold at positions 1, 4, and 7. | Identify the specific CYP450s that catalyze the precise hydroxylation pattern of this compound. |
Elucidation of Undiscovered Molecular Targets and Signaling Pathways
Eudesmane-type sesquiterpenoids are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. nih.gov For instance, certain eudesmane derivatives have been shown to inhibit the IL-6-induced STAT3 signaling pathway, which is implicated in inflammatory responses and cancer. nih.gov Other related compounds, 1,10-seco-eudesmane sesquiterpenoids, have demonstrated anti-neuroinflammatory properties by suppressing TLR4/NF-κB/MAPK signaling pathways. nih.gov
A critical area for future investigation is the identification of the direct molecular targets of this compound. Understanding how this specific triol interacts with cellular components will be crucial for elucidating its mechanism of action. Potential research avenues include:
Affinity-based proteomics: To identify proteins that directly bind to this compound.
High-throughput screening: To assess the compound's activity against a panel of known biological targets, such as kinases, phosphatases, and transcription factors.
Pathway analysis: To determine the downstream effects of this compound on key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.
The discovery of novel molecular targets for this compound could open up new avenues for the development of targeted therapies for a variety of diseases.
Development of Chemoenzymatic Synthetic Routes for Sustainable Production
The low abundance of many natural products, including potentially this compound, in their native sources often hinders their extensive study and development. frontiersin.org Chemical synthesis of complex molecules like sesquiterpenoids can be challenging and environmentally taxing. chemrxiv.org Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a promising alternative for the sustainable production of this compound. oup.comiupac.orgoup.com
Future research in this area should focus on developing robust and scalable chemoenzymatic routes to this compound. This could involve:
Microbial production of precursors: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce the eudesmane scaffold in large quantities. nih.gov
Biocatalytic hydroxylation: Utilizing isolated or engineered CYP450s to perform the specific hydroxylations required to convert the eudesmane precursor into this compound.
Flow chemistry: Integrating enzymatic and chemical steps in a continuous flow system to improve efficiency and scalability.
The development of sustainable production methods will be essential for ensuring a reliable supply of this compound for further research and potential future applications. mdpi.com
Exploration of Eudesmanetriol Scaffolds for Chemical Biology Probes
The unique three-dimensional structure of the eudesmane scaffold makes it an attractive starting point for the development of chemical biology probes. mdpi.comnih.gov These probes are valuable tools for studying biological processes by allowing for the visualization, identification, and modulation of specific molecular targets. nih.gov
Future research could explore the modification of the this compound scaffold to create a library of probes with diverse functionalities. This could involve:
Attachment of reporter groups: Introducing fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to enable the detection and isolation of target proteins.
Introduction of reactive groups: Incorporating functionalities that can covalently bind to the target, allowing for its permanent labeling and identification.
Systematic structural modifications: Altering the stereochemistry or substitution pattern of the eudesmane core to investigate structure-activity relationships and optimize target binding.
The development of eudesmanetriol-based chemical probes would significantly enhance our ability to study the biological roles of its molecular targets and their involvement in disease.
Integration with Omics Technologies for Comprehensive Understanding
A systems-level understanding of the biological context of this compound requires the integration of various "omics" technologies, including genomics, proteomics, and metabolomics. nih.govconsensus.apptandfonline.com These approaches can provide a comprehensive picture of the cellular response to this compound and the broader metabolic network in which it is produced.
Future research should aim to integrate these technologies to:
Genomics: Identify the gene clusters responsible for the biosynthesis of this compound in its natural source. nih.gov
Proteomics: Analyze changes in protein expression in response to treatment with this compound to identify affected pathways and potential biomarkers. researchgate.netresearchgate.net
Metabolomics: Profile the metabolic changes induced by this compound to understand its impact on cellular metabolism and to identify potential synergistic or antagonistic interactions with other metabolites. scienceopen.combohrium.comnih.gov
By combining these powerful technologies, researchers can gain a more complete and nuanced understanding of the biological significance of this compound and its potential for future applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
